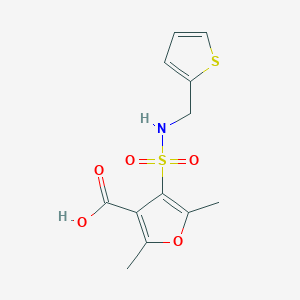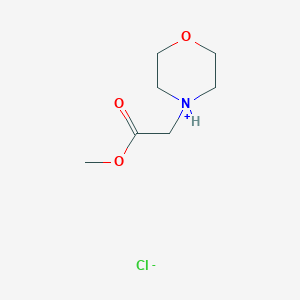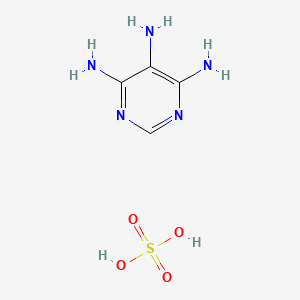
Quinosol
概要
説明
キノソール、別名8-ヒドロキシキノリン硫酸一水和物は、経験式C₁₈H₁₆N₂O₆S · xH₂Oを持つ化学化合物です。これは8-ヒドロキシキノリンの誘導体であり、殺菌、殺寄生虫、殺真菌作用で知られています。 キノソールは、その広範囲にわたる抗菌作用により、医薬品、農業、産業など、さまざまな分野で広く使用されています .
準備方法
合成経路と反応条件
キノソールは、キノリンのスルホン化によって合成することができます。このプロセスは、キノリンを硫酸と反応させて8-キノリンスルホン酸を生成し、次にこれを中和して8-ヒドロキシキノリン硫酸一水和物を生成します。 反応条件は通常、60〜64%のオレウム(三硫酸)を約2時間、140〜150℃で使用する必要があります .
工業生産方法
工業的な環境では、キノソールの生産には、キノリン誘導体を合成するためのよく知られた方法である、スクラウプ反応が関与しています。この反応では、o-アミノフェノールとグリセロールをo-ニトロフェノールと硫酸の存在下で使用します。 反応は高温で行われ、副反応を防ぎ、高収率を確保するために注意深く制御する必要があります .
化学反応の分析
反応の種類
キノソールは、以下を含むさまざまな化学反応を起こします。
酸化: キノソールは酸化されてキノリンN-オキシド誘導体を形成することができます。
還元: キノソールの還元は、ヒドロキノリン誘導体の形成につながる可能性があります。
置換: キノソールは、特に求電子性芳香族置換反応を起こし、さまざまな置換キノリン誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求電子性芳香族置換反応は、多くの場合、ハロゲン、ニトロ化剤、スルホン化剤などの試薬を酸性条件下で使用します。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: ヒドロキノリン誘導体。
置換: 導入された置換基に応じて、さまざまな置換キノリン誘導体。
科学研究の応用
キノソールは、広範囲にわたる科学研究の応用を持っています。
科学的研究の応用
Quinosol has a wide range of scientific research applications:
Chemistry: Used as a reagent for the precipitation and separation of metals such as aluminum, magnesium, and zinc.
Biology: Employed in the study of microbial resistance and as a tool for investigating the mechanisms of antimicrobial action.
Medicine: Utilized as an antiseptic and disinfectant in the treatment of bacterial and fungal infections. It is also used in the formulation of various pharmaceutical products.
Industry: Applied in agriculture as a fungicide and bactericide to protect crops. .
作用機序
キノソールは、DNAジャイレースやトポイソメラーゼIVなどの細菌酵素の機能を阻害することによって、抗菌作用を発揮します。これらの酵素は、DNAの複製と転写に不可欠です。 キノソールは、酵素-DNA複合体を安定化させ、細菌染色体の断片化につながり、最終的に細胞死を引き起こします . このメカニズムは、他のキノロン系抗生物質のメカニズムに似ています。
類似の化合物との比較
キノソールは、以下のような他のキノリン誘導体と似ています。
8-ヒドロキシキノリン: キノソールの母体化合物であり、抗菌作用で知られています。
キノリンN-オキシド: キノリンの酸化誘導体であり、同様の抗菌作用があります。
ヒドロキノリン: キノリンの還元誘導体であり、異なる化学的特性を持っています。
独自性
キノソールは、硫酸一水和物の形態であるため、他のキノリン誘導体と比較して、溶解性と安定性が向上しています。 これは、殺菌剤および消毒剤としての使用など、さまざまな用途で特に効果的です .
類似化合物との比較
Quinosol is similar to other quinoline derivatives, such as:
8-Hydroxyquinoline: The parent compound of this compound, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative of quinoline with similar antimicrobial activity.
Hydroquinoline: A reduced derivative of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its sulfate monohydrate form, which enhances its solubility and stability compared to other quinoline derivatives. This makes it particularly effective in various applications, including its use as an antiseptic and disinfectant .
特性
IUPAC Name |
quinolin-1-ium-8-ol;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-24-3 (Parent) | |
| Record name | Oxyquinoline sulfate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
| Record name | Oxyquinoline sulfate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(8-hydroxyquinolinium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















